Fmoc-Phe(4-CF3)-OH

Catalog No.
S726569
CAS No.
247113-86-6
M.F
C25H20F3NO4
M. Wt
455.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Phe(4-CF3)-OH

CAS Number

247113-86-6

Product Name

Fmoc-Phe(4-CF3)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid

Molecular Formula

C25H20F3NO4

Molecular Weight

455.4 g/mol

InChI

InChI=1S/C25H20F3NO4/c26-25(27,28)16-11-9-15(10-12-16)13-22(23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1

InChI Key

YMEGJWTUWMVZPD-QFIPXVFZSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)(F)F)C(=O)O

Synonyms

247113-86-6;Fmoc-Phe(4-CF3)-OH;Fmoc-4-(trifluoromethyl)-L-phenylalanine;Fmoc-L-4-Trifluoromethylphenylalanine;FMOC-L-4-TRIFLUOROMETHYLPHE;Fmoc-4-Trifluoromethyl-L-Phenylalanine;N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(trifluoromethyl)-D-phenylalanine;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoicacid;(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(trifluoromethyl)phenyl]propanoicacid;Fmoc-L-phe(4-CF3)-OH;AC1ODUJG;47835_ALDRICH;SCHEMBL3724885;47835_FLUKA;CTK4F4215;MolPort-001-778-398;N-([(9H-FLUOREN-9-YL)METHOXY]CARBONYL)-4-(TRIFLUOROMETHYL)-L-PHENYLALANINE;(2S)-2-(([(9H-FLUOREN-9-YL)METHOXY]CARBONYL)AMINO)-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANOICACID;ZINC2569518;CF-650;PC9134;AKOS015837278;AB07188;AM83503;FL226-1

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)(F)F)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C(F)(F)F)C(=O)O

Peptide Synthesis:

Fmoc-Phe(4-CF3)-OH, also known as Fmoc-4-(trifluoromethyl)-L-phenylalanine, is a building block used in peptide synthesis. It is a derivative of the amino acid L-phenylalanine with a trifluoromethyl group (-CF3) attached to the fourth carbon atom of the phenyl ring and a Fmoc (fluorenylmethoxycarbonyl) protecting group attached to the amino group. The Fmoc group allows for the selective deprotection and coupling of amino acids during peptide chain assembly using solid-phase peptide synthesis (SPPS) techniques [].

The trifluoromethyl group in Fmoc-Phe(4-CF3)-OH can introduce several desired properties to the resulting peptide, such as:

  • Increased lipophilicity: This can enhance the cell membrane permeability of the peptide, potentially improving its biological activity [].
  • Enhanced metabolic stability: The trifluoromethyl group can be more resistant to enzymatic degradation, potentially leading to longer-lasting therapeutic effects [].
  • Probing protein-protein interactions: The trifluoromethyl group can be used as a probe to study protein-protein interactions by acting as a reporter group or by affecting the binding affinity of the peptide to its target protein [].

Medicinal Chemistry:

Fmoc-Phe(4-CF3)-OH is being explored in medicinal chemistry for the development of novel therapeutic agents. The introduction of the trifluoromethyl group can potentially improve the drug-likeness properties of peptides, such as their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile []. This can lead to the development of more effective and longer-lasting drugs.

Fmoc-Phe(4-CF3)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-4-trifluoromethylphenylalanine, is an amino acid derivative characterized by the presence of a trifluoromethyl group at the para position of the phenyl ring. Its chemical formula is C25H20F3NO4, and it has a molecular weight of 455.43 g/mol. This compound is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis, due to its protective Fmoc (9-fluorenylmethyloxycarbonyl) group that allows for selective deprotection under mild conditions .

Fmoc-Phe(4-CF3)-OH itself doesn't have a known mechanism of action as it's a building block for peptides. The mechanism of action of the resulting peptides depends on their specific amino acid sequence and function.

  • No specific data on the toxicity of Fmoc-Phe(4-CF3)-OH is readily available. However, it is recommended to handle all organic compounds with care following general laboratory safety protocols [].

  • Fmoc-Phe(4-CF3)-OH may cause skin, eye, and respiratory irritation [].

  • It is advisable to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling this compound [].

Typical of amino acids and their derivatives. Key reactions include:

  • Deprotection Reaction: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for subsequent coupling with other amino acids.
  • Peptide Bond Formation: It can react with activated carboxylic acids or other amino acid derivatives to form peptide bonds, facilitating the assembly of peptides.
  • Nucleophilic Substitution: The trifluoromethyl group may participate in nucleophilic substitution reactions, which can be exploited for further functionalization of the compound .

While specific biological activities of Fmoc-Phe(4-CF3)-OH are not extensively documented, compounds containing trifluoromethyl groups are known to exhibit unique biochemical properties. These properties can influence protein structure and function when incorporated into peptides. The presence of fluorine atoms often enhances metabolic stability and can affect binding affinity to biological targets .

The synthesis of Fmoc-Phe(4-CF3)-OH typically involves the following steps:

  • Starting Material: The synthesis begins with L-phenylalanine as the base amino acid.
  • Trifluoromethylation: The para position of the phenyl ring is substituted with a trifluoromethyl group using appropriate reagents such as trifluoromethylating agents.
  • Fmoc Protection: The amino group is then protected by reacting the resulting compound with Fmoc chloride under basic conditions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography .

Fmoc-Phe(4-CF3)-OH is primarily used in:

  • Peptide Synthesis: It serves as a building block in the synthesis of peptides for research and therapeutic applications.
  • Drug Development: Its unique properties make it suitable for developing novel peptide-based drugs and biologics.
  • Bioconjugation: This compound can be utilized in bioconjugation strategies, particularly in antibody-drug conjugates where precise modifications are essential .

Several compounds share structural similarities with Fmoc-Phe(4-CF3)-OH, allowing for comparisons regarding their unique features:

Compound NameStructure CharacteristicsUnique Features
Fmoc-Phe(4-Cl)-OHChlorine substituent at para positionLess hydrophobic than trifluoromethyl
Fmoc-Phe(3-CF3)-OHTrifluoromethyl at meta positionDifferent steric effects and reactivity
Fmoc-Phe-OHNo substituents on phenyl ringStandard phenylalanine without modifications
Fmoc-Phe(2-NO2)-OHNitro group at ortho positionIntroduces electron-withdrawing effects

Fmoc-Phe(4-CF3)-OH stands out due to its trifluoromethyl group's strong electronegative nature, enhancing its utility in various

XLogP3

5.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Fmoc-4-(Trifluoromethyl)-L-phenylalanine

Dates

Modify: 2023-08-15

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